ACETIC ACID, PHENOXY-, alpha-((DIETHYLAMINO)METHYL)BENZYL ESTER, HYDRO CHLORIDE ACETIC ACID, PHENOXY-, alpha-((DIETHYLAMINO)METHYL)BENZYL ESTER, HYDRO CHLORIDE
Brand Name: Vulcanchem
CAS No.: 109691-07-8
VCID: VC0217509
InChI: InChI=1S/C20H25NO3.ClH/c1-3-21(4-2)15-19(17-11-7-5-8-12-17)24-20(22)16-23-18-13-9-6-10-14-18;/h5-14,19H,3-4,15-16H2,1-2H3;1H
SMILES: CC[NH+](CC)CC(C1=CC=CC=C1)OC(=O)COC2=CC=CC=C2.[Cl-]
Molecular Formula: C20H26ClNO3
Molecular Weight: 363.9 g/mol

ACETIC ACID, PHENOXY-, alpha-((DIETHYLAMINO)METHYL)BENZYL ESTER, HYDRO CHLORIDE

CAS No.: 109691-07-8

Main Products

VCID: VC0217509

Molecular Formula: C20H26ClNO3

Molecular Weight: 363.9 g/mol

ACETIC ACID, PHENOXY-, alpha-((DIETHYLAMINO)METHYL)BENZYL ESTER, HYDRO CHLORIDE - 109691-07-8

CAS No. 109691-07-8
Product Name ACETIC ACID, PHENOXY-, alpha-((DIETHYLAMINO)METHYL)BENZYL ESTER, HYDRO CHLORIDE
Molecular Formula C20H26ClNO3
Molecular Weight 363.9 g/mol
IUPAC Name diethyl-[2-(2-phenoxyacetyl)oxy-2-phenylethyl]azanium;chloride
Standard InChI InChI=1S/C20H25NO3.ClH/c1-3-21(4-2)15-19(17-11-7-5-8-12-17)24-20(22)16-23-18-13-9-6-10-14-18;/h5-14,19H,3-4,15-16H2,1-2H3;1H
Standard InChIKey MWHAVBLZLGSQAC-UHFFFAOYSA-N
SMILES CC[NH+](CC)CC(C1=CC=CC=C1)OC(=O)COC2=CC=CC=C2.[Cl-]
Canonical SMILES CC[NH+](CC)CC(C1=CC=CC=C1)OC(=O)COC2=CC=CC=C2.[Cl-]
Synonyms ACETIC ACID, PHENOXY-, alpha-((DIETHYLAMINO)METHYL)BENZYL ESTER, HYDRO CHLORIDE
PubChem Compound 60362
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator